molecular formula C6H5BrOS B112441 4-Bromo-3-methylthiophene-2-carbaldehyde CAS No. 30153-47-0

4-Bromo-3-methylthiophene-2-carbaldehyde

Cat. No.: B112441
CAS No.: 30153-47-0
M. Wt: 205.07 g/mol
InChI Key: CNQKPFYSSHUZHW-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylthiophene-2-carbaldehyde typically involves the bromination of 3-methylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The brominated product is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

4-Bromo-3-methylthiophene-2-carbaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylthiophene-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The bromine atom can participate in substitution reactions, altering the compound’s properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methylthiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the thiophene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-bromo-3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4-5(7)3-9-6(4)2-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQKPFYSSHUZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355999
Record name 4-bromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30153-47-0
Record name 4-bromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30153-47-0
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